1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
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Overview
Description
1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a phenyl-pyrimidinyl moiety. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl-Pyrimidinyl Moiety: The benzimidazole core is then coupled with a phenyl-pyrimidinyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This step often requires the use of boron reagents and palladium catalysts under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents such as halides or amines under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit protein kinases and have similar anticancer activities.
Pyrido[2,3-d]pyrimidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial effects.
Quinazoline derivatives: These compounds are widely studied for their anticancer properties and are used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain protein kinases, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[4-(2-phenylpyrimidin-4-yl)phenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4/c1-2-6-18(7-3-1)23-24-15-14-20(26-23)17-10-12-19(13-11-17)27-16-25-21-8-4-5-9-22(21)27/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYVJGXSDFOSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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